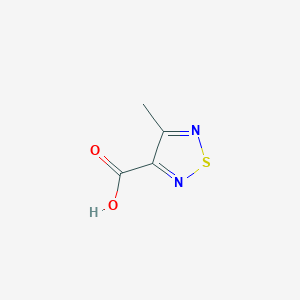

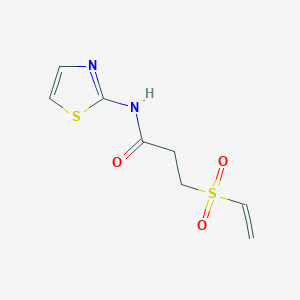

![molecular formula C20H23N3 B2800334 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole CAS No. 457650-98-5](/img/structure/B2800334.png)

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole is a chemical compound that is commonly referred to as MPPI. It is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Chemical Process Development : A process for synthesizing a similar compound, 1-(1-pyridin-2-yl methyl-piperidin-4-yl)-1H-indole, was developed by Boini et al. (2006). This process involves Leimgruber−Batcho indole synthesis and is efficient and environmentally friendly (Boini et al., 2006).

Receptor Affinity Studies : Andersen et al. (1992) researched substituted 3-(4-fluorophenyl)-1H-indoles, which included similar piperidinyl and pyridinyl substitutions. These compounds showed high affinity for 5-HT2 receptors and selectivity over other receptors (Andersen et al., 1992).

Corrosion Inhibition : Verma et al. (2016) studied 3-amino alkylated indoles, including 3-(phenyl(piperidin-1-yl)methyl)-1H-indole, for their efficacy in inhibiting corrosion of mild steel in acidic conditions. These compounds demonstrated high inhibition efficiency and adsorbed on the steel surface (Verma et al., 2016).

Synthesis of Chiral Derivatives : Król et al. (2022) synthesized new chiral 3-(piperidin-3-yl)-1H-indole derivatives. They conducted systematic studies to determine the molecular structures and absolute configurations of these compounds (Król et al., 2022).

Tritiated Isotopomer Synthesis : Wheeler and Clodfelter (2008) reported the synthesis of tritiated isotopomers of enzastaurin and its metabolite, which includes a similar piperidinyl-indole structure. These were used in absorption, distribution, metabolism, and excretion (ADME) studies (Wheeler & Clodfelter, 2008).

Antimicrobial Activities : Anekal and Biradar (2012) synthesized novel indole derivatives, including compounds with structures similar to 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole, and evaluated their antimicrobial activities. They found significant antimicrobial activities in most of the synthesized molecules (Anekal & Biradar, 2012).

Antitumor Activity : Andreani et al. (2008) synthesized bis-indole derivatives, which are structurally related to this compound, and evaluated their antitumor activity. They found that pyridine derivatives were more active than piperazine derivatives (Andreani et al., 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .

Mode of Action

Similar compounds have been found to inhibit key enzymes or proteins, thereby disrupting their normal function . For instance, some piperidine derivatives have been designed as clinically Crizotinib-resistant ALK and ROS1 dual inhibitors .

Biochemical Pathways

It’s worth noting that compounds targeting alk and ros1, like some piperidine derivatives, can potentially affect the pi3k/akt/mtor signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole are largely unexplored. Indole derivatives are known to interact with multiple receptors, suggesting that this compound may also bind with high affinity to various enzymes, proteins, and other biomolecules .

Cellular Effects

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . Therefore, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given the known activities of indole derivatives, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-15-19(16-9-3-4-10-17(16)22-15)20(18-11-5-6-12-21-18)23-13-7-2-8-14-23/h3-6,9-12,20,22H,2,7-8,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKFSRSOBMBSMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

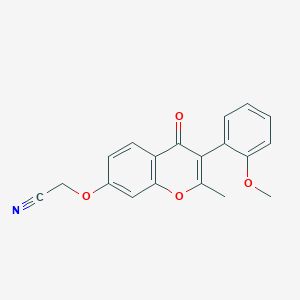

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)

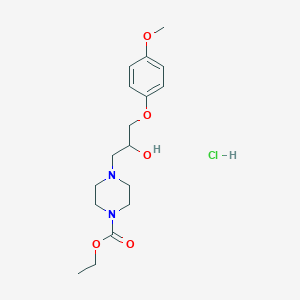

![1'-(2-(o-Tolyloxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2800257.png)

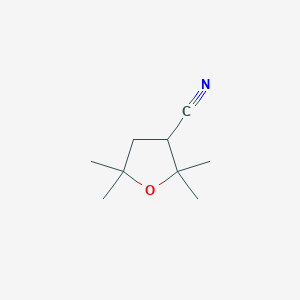

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)

![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800270.png)

![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)